(S)-3-Aminochroman-5-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Aminochroman-5-OL is a chiral compound belonging to the chroman family, characterized by a chroman ring structure with an amino group at the 3-position and a hydroxyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Aminochroman-5-OL typically involves the following steps:
Starting Material: The synthesis begins with a suitable chroman derivative.
Amination: Introduction of the amino group at the 3-position can be achieved through nucleophilic substitution reactions.
Hydroxylation: The hydroxyl group at the 5-position is introduced via selective oxidation reactions.
Industrial Production Methods: Industrial production of this compound may involve:
Catalytic Hydrogenation: Using catalysts to achieve high yields and enantioselectivity.
Enzymatic Methods: Employing enzymes to introduce chirality and functional groups with high specificity.
Chemical Reactions Analysis
Types of Reactions: (S)-3-Aminochroman-5-OL undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding quinones or other oxidized derivatives.
Reduction: Formation of reduced chroman derivatives.
Substitution: Nucleophilic or electrophilic substitution at the amino or hydroxyl positions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents or nucleophiles like amines or alcohols.
Major Products:
Oxidation Products: Quinones or hydroxylated derivatives.
Reduction Products: Reduced chroman derivatives.
Substitution Products: Various substituted chroman derivatives.
Scientific Research Applications
(S)-3-Aminochroman-5-OL has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the synthesis of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-3-Aminochroman-5-OL involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of signaling pathways related to oxidative stress and inflammation.
Effects: Exhibits antioxidant activity by scavenging free radicals and reducing oxidative damage.
Comparison with Similar Compounds
®-3-Aminochroman-5-OL: The enantiomer of (S)-3-Aminochroman-5-OL with different biological activities.
3-Aminochroman-5-OL: The racemic mixture of both enantiomers.
Other Chroman Derivatives: Compounds with similar chroman ring structures but different substituents.
Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties compared to its enantiomer and other chroman derivatives.
Properties
Molecular Formula |
C9H11NO2 |
---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
(3S)-3-amino-3,4-dihydro-2H-chromen-5-ol |
InChI |
InChI=1S/C9H11NO2/c10-6-4-7-8(11)2-1-3-9(7)12-5-6/h1-3,6,11H,4-5,10H2/t6-/m0/s1 |
InChI Key |
VPUUQIZZTQPFQV-LURJTMIESA-N |
Isomeric SMILES |
C1[C@@H](COC2=CC=CC(=C21)O)N |
Canonical SMILES |
C1C(COC2=CC=CC(=C21)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.